3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI)
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Overview
Description
3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) is a heterocyclic organic compound. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridinone ring, which is a six-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) typically involves the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.
Methoxylation: The methoxy group can be introduced using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to increase yield and purity while reducing costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridinone: A simpler analog without the acetyl and methoxy groups.
1-Acetyl-3(2H)-Pyridinone: Lacks the methoxy group.
5-Methoxy-3(2H)-Pyridinone: Lacks the acetyl group.
Uniqueness
The presence of both acetyl and methoxy groups in 3(2H)-Pyridinone, 1-acetyl-1,6-dihydro-5-methoxy-(9CI) may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-acetyl-5-methoxy-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C8H11NO3/c1-6(10)9-4-7(11)3-8(5-9)12-2/h3H,4-5H2,1-2H3 |
InChI Key |
ADFUUJFKWKCFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC(=O)C1)OC |
Origin of Product |
United States |
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